Y-33075 dihydrochloride

概要

説明

Y-33075 塩酸塩: は、Rho キナーゼ (ROCK) の強力かつ選択的な阻害剤です。 Y-27632 から誘導され、IC50 値が 3.6 nM とより強力です 。この化合物は、主にさまざまな細胞プロセスにおける ROCK の役割を研究する科学研究で使用されています。

準備方法

合成経路および反応条件: Y-33075 塩酸塩の合成は、前駆体である Y-27632 から始まり、複数の段階を伴います。正確な合成経路と反応条件は、所有権により詳細な情報が公開されていません。

工業生産方法: Y-33075 塩酸塩の工業生産は、低分子阻害剤の合成に関する標準プロトコルに従います。プロセスには、大規模化学合成、精製、および結晶化が含まれ、塩酸塩形態が得られます。 その後、化合物は厳格な品質管理検査を受けて、純度と効力が保証されます .

化学反応の分析

反応の種類: Y-33075 塩酸塩は、主に以下を含む低分子阻害剤に典型的な反応を受けます。

酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化誘導体を形成することができます。

還元: 還元反応は、化合物に存在する官能基を修飾することができます。

一般的な試薬および条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、ROCK 阻害のレベルが異なる官能基が修飾された Y-33075 塩酸塩のさまざまな誘導体が含まれます .

科学研究への応用

Y-33075 塩酸塩は、科学研究において幅広い用途があり、以下を含む:

化学: ROCK の阻害とそのさまざまな化学経路への影響を研究するために使用されます。

生物学: 細胞培養実験で、細胞の移動、増殖、およびアポトーシスにおける ROCK の役割を調査するために使用されます。

医学: 緑内障や心血管疾患など、ROCK が重要な役割を果たす疾患における潜在的な治療用途について研究されています。

科学的研究の応用

Hepatic Stellate Cell Research

Y-33075 has been extensively studied for its effects on hepatic stellate cells (HSCs), which play a crucial role in liver fibrosis. Research indicates that Y-33075 significantly reduces contraction, fibrogenesis, and proliferation in activated primary mouse HSCs and human HSC lines. Notably, it has been shown to be approximately ten times more potent than another ROCK inhibitor, Y-27632.

Key Findings:

- Reduction in Contraction: At concentrations as low as 10 nM, Y-33075 effectively decreased phosphorylation of myosin light chain (p-MLC), which is critical for cellular contraction in HSCs .

- Increased Migration: Interestingly, while Y-33075 reduced contraction, it also enhanced the migration of HSCs at specific concentrations (100 nM to 10 µM), indicating a complex role in cellular dynamics .

Data Table: Effects of Y-33075 on HSCs

| Concentration (µM) | Effect on Contraction | Effect on Migration |

|---|---|---|

| 0.1 | Significant reduction | Increased |

| 1 | Significant reduction | Increased |

| 10 | Significant reduction | Decreased after 24h |

Neuroprotection Studies

Y-33075 has also shown promise in neuroprotective applications, particularly in the context of retinal ganglion cell (RGC) survival. A study demonstrated that Y-33075 significantly increased RGC survival and reduced neuroinflammation when administered in vitro.

Key Findings:

- Neuroprotective Effects: At a concentration of 50 µM, Y-33075 markedly increased RGC survival compared to controls, highlighting its potential as a therapeutic option for conditions such as glaucoma .

- Anti-inflammatory Mechanisms: Immunohistological analysis revealed that Y-33075 treatment led to reduced microglial activation markers and inhibited the expression of pro-inflammatory cytokines, suggesting its role in modulating neuroinflammation .

Data Table: Effects of Y-33075 on RGC Survival

| Treatment Group | RGC Survival Rate (%) | Microglial Activation |

|---|---|---|

| Control | 40 | High |

| Y-33075 (50 µM) | 80 | Low |

Implications for Chronic Liver Disease

The implications of Y-33075's action on HSCs are significant for chronic liver diseases characterized by fibrosis. By inhibiting ROCK activity, Y-33075 may offer therapeutic benefits by reducing fibrogenesis and promoting cell migration, which could aid in tissue remodeling and recovery from liver damage.

作用機序

Y-33075 塩酸塩は、ROCK を選択的に阻害することでその効果を発揮します。この阻害は、ミオシン軽鎖のリン酸化を阻害し、その結果、ストレスファイバーの集合と細胞収縮が阻害されます。 この化合物は、タンパク質キナーゼ C (PKC) やカルシウム/カルモジュリン依存性タンパク質キナーゼ II (CaMKII) を含む他の経路にも影響を与えることがありますが、ROCK に比べて効力は低いです .

類似の化合物との比較

類似の化合物:

Y-27632: Y-33075 塩酸塩の前駆体で、効力は低いです。

ファスジル: 化学構造は異なりますが、同様の用途を持つ別の ROCK 阻害剤です。

H-1152: 作用機序が異なる強力な ROCK 阻害剤です.

独自性: Y-33075 塩酸塩は、ROCK に対する高い効力と選択性により、独自性があります。 これは、前駆体である Y-27632 や他の類似の化合物と比較して、より強い阻害活性を示し、科学研究において貴重なツールとなっています .

ご質問や詳細が必要な場合は、お気軽にお問い合わせください!

類似化合物との比較

Y-27632: The precursor to Y-33075 dihydrochloride, with a lower potency.

Fasudil: Another ROCK inhibitor with similar applications but different chemical structure.

H-1152: A highly potent ROCK inhibitor with a different mechanism of action.

Uniqueness: this compound is unique due to its high potency and selectivity for ROCK. It exhibits greater inhibitory activity compared to its precursor Y-27632 and other similar compounds, making it a valuable tool in scientific research .

If you have any more questions or need further details, feel free to ask!

生物活性

Y-33075 dihydrochloride is a potent non-selective inhibitor of Rho-associated protein kinase (ROCK), which plays a significant role in various cellular functions, including contraction, migration, and proliferation of cells. This compound has garnered attention in recent studies for its biological activities, particularly in the context of hepatic stellate cells (HSCs) and retinal ganglion cells (RGCs).

Y-33075 inhibits ROCK, leading to a decrease in myosin light chain (MLC) phosphorylation, which is crucial for cellular contraction. The inhibition of ROCK by Y-33075 has been shown to reduce contraction and fibrogenesis in activated HSCs while simultaneously increasing their migration. This dual effect is particularly noteworthy as it suggests potential therapeutic applications in liver fibrosis and other conditions where HSC activity is dysregulated.

Key Findings from Research Studies

-

Effect on Hepatic Stellate Cells :

- In a study comparing Y-33075 with another ROCK inhibitor, Y-27632, Y-33075 demonstrated ten times greater potency in reducing contraction and proliferation of activated primary mouse HSCs and human HSC lines. Specifically, at concentrations of 1 μM and 10 μM, Y-33075 significantly decreased contraction while also promoting migration at lower concentrations (100 nM to 1 μM) over time .

-

Neuroprotective Effects :

- Another study focused on RGCs indicated that treatment with Y-33075 at 50 µM significantly increased RGC survival compared to controls. This was associated with reduced neuroinflammation, as evidenced by lower counts of activated microglia and astrocytes. RNA sequencing revealed that Y-33075 inhibited the expression of pro-inflammatory markers while upregulating neuroprotective markers .

-

Cell Migration and Fibrosis :

- The compound's ability to enhance cell migration was observed in both murine and human models. For instance, Y-33075 increased the migration of HSCs significantly after incubation periods of 4, 8, and 24 hours at specific concentrations . This effect may have implications for tissue repair mechanisms following injury.

Data Summary

Case Study: Hepatic Stellate Cell Activation

In a controlled experiment involving activated primary mouse HSCs isolated from FVB/NJ mice, the application of Y-33075 resulted in a marked reduction in contraction and fibrogenesis. The study highlighted that even at low concentrations (10 nM), there was a significant reduction in phosphorylated MLC levels, indicating effective ROCK inhibition .

Case Study: Retinal Ganglion Cell Survival

In an ex vivo study using adult rat models, Y-33075 was administered to evaluate its effects on RGC survival amid neuroinflammatory conditions. Results showed a significant increase in RGC viability alongside a reduction in inflammatory markers such as TNFα and IL-1β, suggesting a protective role against neurodegeneration .

特性

IUPAC Name |

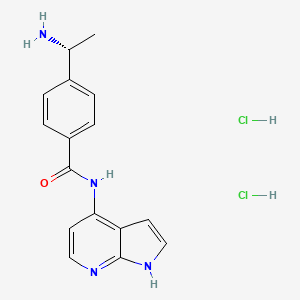

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O.2ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;;/h2-10H,17H2,1H3,(H2,18,19,20,21);2*1H/t10-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFHAVRPVZNMGT-YQFADDPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609036 | |

| Record name | 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173897-44-4 | |

| Record name | 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。